molecular formula C13H21NO4S2 B2985814 N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylthiophene-2-sulfonamide CAS No. 2034403-87-5

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylthiophene-2-sulfonamide

Cat. No.: B2985814
CAS No.: 2034403-87-5
M. Wt: 319.43
InChI Key: RJVYLOBYVKKVTN-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylthiophene-2-sulfonamide is a synthetic small molecule designed for research applications, featuring a thiophene ring core coupled with a sulfonamide functional group. Compounds within the thiophene sulfonamide class have demonstrated significant potential in medicinal chemistry and biochemical research due to their versatile interactions with enzymatic targets . This compound is of particular interest for investigating carbonic anhydrase (CA) inhibition. Thiophene sulfonamides are recognized as effective inhibitors of this metalloenzyme family . The sulfonamide group acts as a zinc-binding unit, anchoring the molecule to the enzyme's active site. Research into CA inhibitors is relevant for several physiological areas, including the study of glaucoma, epilepsy, obesity, and tumorigenesis . The distinct hydrophobic and hydrophilic moieties in its structure may also render it a valuable candidate for probing the structure-activity relationships of isoform-selective CA inhibition. Furthermore, thiophene derivatives are known to exhibit a broad spectrum of pharmacological activities in research models, including antimicrobial, anti-inflammatory, and antitumor effects . The incorporation of the 5-methylthiophene-2-sulfonamide scaffold suggests this compound could serve as a key intermediate or precursor in the synthesis of more complex molecules for high-throughput screening and drug discovery programs. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S2/c1-10-2-3-13(19-10)20(16,17)14-7-4-12(15)11-5-8-18-9-6-11/h2-3,11-12,14-15H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVYLOBYVKKVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylthiophene-2-sulfonamide typically involves multiple steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the hydroxypropyl group: The hydroxypropyl group can be attached through a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the thiophene-sulfonamide compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, nitro groups using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Functional Group Comparison: Sulfonamide vs. Carboxamide

The target compound’s sulfonamide group (-SO₂NH-) distinguishes it from carboxamide-containing analogs like N-[3-(10H-phenothiazin-10-yl)propyl]-2-(substituted phenyl)-4-oxo-3-thiazolidinecarboxamide (). For example, sulfonamide derivatives often exhibit improved binding to bacterial enzymes (e.g., dihydropteroate synthase) compared to carboxamides, which may correlate with higher antimicrobial efficacy .

Heterocyclic Moieties: Thiophene vs. Phenothiazine/Pyrimidine

  • Thiophene vs. Phenothiazine: The target compound’s 5-methylthiophene moiety differs from the phenothiazine ring in ’s derivatives. Phenothiazines are known for their antipsychotic and antituberculosis activities, whereas thiophene sulfonamides are more commonly associated with kinase inhibition or antimicrobial effects due to their smaller, planar structure .
  • Thiophene vs. Pyrimidine : The pyrimidine-based N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () contains a sulfonamide group but integrates into a larger heterocyclic system. Pyrimidine derivatives often target nucleotide synthesis pathways, while thiophene sulfonamides may prioritize membrane permeability due to reduced steric hindrance .

Substituent Effects: Hydroxypropyl and Oxane Ring

The 3-hydroxy-3-(oxan-4-yl)propyl chain in the target compound introduces conformational rigidity and hydrophilicity. Similar substituents, such as the hydroxypropyl groups in guar hydroxypropyltrimonium chloride (), are associated with enhanced solubility and reduced cytotoxicity.

Comparative Data Table

Compound Name Core Structure Key Functional Groups Biological Activity (Inferred) Reference
Target Compound Thiophene Sulfonamide, Oxane, Hydroxypropyl Antimicrobial, potential kinase inhibition -
N-[3-(10H-phenothiazin-10-yl)propyl]-... Phenothiazine Carboxamide, Thiazolidinone Antituberculosis, antimicrobial
(E)-N-[3-(Methylamino)propyl]-... Thiophene Amide, Prop-2-enamide Impurity with uncharacterized activity
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-... Pyrimidine Sulfonamide, Fluorophenyl Targets nucleotide synthesis pathways

Biological Activity

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylthiophene-2-sulfonamide is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies and databases.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its role in various biological activities, coupled with a sulfonamide group that enhances its pharmacological properties. The presence of the oxan-4-yl moiety and hydroxyl group suggests potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been found to possess activity against various pathogens:

  • Antibacterial Effects : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Micrococcus luteus and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli . In particular, one study reported a minimum inhibitory concentration (MIC) of 0.21 µM for a related compound against E. coli .
  • Antifungal Activity : The compound also demonstrates antifungal properties, particularly against species of the genus Candida. Some derivatives have shown selective action against certain fungi, indicating potential for therapeutic applications in treating fungal infections .

Cytotoxicity

Cytotoxicity assays conducted on cell lines such as HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) have revealed promising results. Compounds in this class exhibited varying degrees of cytotoxicity, suggesting their potential use in cancer therapy or as chemotherapeutic agents .

Molecular docking studies suggest that this compound interacts with key protein targets involved in bacterial cell wall synthesis and DNA replication. For example:

  • Binding Interactions : The compound forms hydrogen bonds with critical amino acids in the active sites of enzymes like MurD and DNA gyrase, which are essential for bacterial survival . Such interactions are crucial for its antibacterial efficacy.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Study on Antimicrobial Properties : A study published in the Chemical and Pharmaceutical Bulletin highlighted the synthesis of novel thiophene derivatives and their antimicrobial screening. The results indicated that certain derivatives exhibited significant antimicrobial activity against both bacterial and fungal strains .
  • Cytotoxicity Evaluation : Another research article assessed the cytotoxic effects of related compounds on various cell lines, revealing that some derivatives could selectively inhibit cancer cell proliferation while sparing normal cells .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntibacterialE. coli, Pseudomonas aeruginosaMIC = 0.21 µM
AntifungalCandida spp.Moderate antifungal activity
CytotoxicityHaCat, Balb/c 3T3Selective inhibition

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylthiophene-2-sulfonamide, and how should intermediates be characterized?

  • Methodology : Begin with a condensation reaction between 5-methylthiophene-2-sulfonyl chloride and 3-amino-3-(oxan-4-yl)propan-1-ol. Use a Schlenk line under inert conditions to minimize hydrolysis. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Key characterization steps include:

  • NMR spectroscopy (¹H, ¹³C) to confirm sulfonamide bond formation and oxane ring integrity .
  • IR spectroscopy to verify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular ion validation.
    • Replication : Follow protocols for analogous sulfonamide syntheses, ensuring strict stoichiometric control and inert atmospheres .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Approach :

  • X-ray crystallography : Co-crystallize the compound with a solvent (e.g., DMSO) to resolve the oxane-propyl chain conformation and sulfonamide geometry. Compare bond angles/torsion parameters to DFT-optimized models .
  • Multi-nuclear NMR : Assign peaks using 2D techniques (COSY, HSQC, HMBC) to map proton-carbon correlations, particularly for the oxane ring (e.g., δ 3.4–4.0 ppm for oxane protons) .
  • Microanalysis : Validate elemental composition (C, H, N, S) with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. What strategies can optimize the metabolic stability of this compound while retaining target binding affinity?

  • Rational Design :

  • Functional group replacement : Substitute the oxane ring with a tetrahydropyran (6-membered ring) to reduce ring strain and improve metabolic resistance, as seen in AMPA receptor potentiators .
  • Isotere substitution : Replace the thiophene with a fluorinated aromatic ring to block cytochrome P450-mediated oxidation .
    • Validation : Conduct microsomal stability assays (human/rat liver microsomes) and compare half-life (t½) and intrinsic clearance (Clint) to the parent compound .

Q. How can contradictory data between in vitro receptor binding assays and in vivo efficacy studies for this compound be resolved?

  • Troubleshooting Framework :

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability. Adjust dosing regimens if compound exposure is suboptimal in vivo .
  • Metabolite screening : Identify active/inactive metabolites using high-resolution mass spectrometry (HRMS/MS). Test metabolites in vitro to rule out off-target effects .
  • Receptor occupancy studies : Use radiolabeled analogs (e.g., ³H or ¹¹C) to quantify target engagement in vivo .

Q. What experimental designs are recommended to evaluate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Protocol :

  • Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., sulfonamide-binding enzymes) and measure association/dissociation rates (ka/kd) for affinity determination .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess driven forces (e.g., hydrophobic vs. hydrogen bonding) .
  • Mutagenesis studies : Identify critical binding residues by alanine-scanning mutants of the target protein .

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